Cas no 3484-61-5 (12-Hydroxyabietic acid)

12-Hydroxyabietic acid 化学的及び物理的性質

名前と識別子

-

- 12-Hydroxyabietic acid

- (12α)-12-Hydroxyabieta-7,13-dien-18-oic acid

- 12alpha-Hydroxy-3-oxo-5beta-cholanoic acid

- 6-Hydroxy-abietinsaeure

- A-cholan-24-oic acid

- A-hydroxy-5

- 12-Hydroxy-7

- [ "12-Hydroxy-7", "13-abietadien-18-oic acid" ]

- 3484-61-5

- AKOS032962131

- (1R,4aR,4bR,6S,10aR)-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-6-hydroxy-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid

- DTXSID401103269

- FS-9786

- (1R,4aR,4bR,6S,10aR)-6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid

- MEGxp0_002045

- 12alpha-12-Hydroxy-7,13-abietadien-18-oic acid

- NSC149545

- 6-hydroxy-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid

- SCHEMBL16716262

- 6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid

- NSC-149545

-

- インチ: InChI=1S/C20H30O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h6,10,12,15-17,21H,5,7-9,11H2,1-4H3,(H,22,23)/t15-,16-,17+,19+,20+/m0/s1

- InChIKey: DYNISIGUMYFVJW-OCBLOMHFSA-N

- ほほえんだ: CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2C[C@@H]1O)(CCC[C@@]3(C)C(=O)O)C

計算された属性

- せいみつぶんしりょう: 318.21900

- どういたいしつりょう: 318.21949481g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 573

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 483.2±45.0 °C at 760 mmHg

- フラッシュポイント: 260.1±25.2 °C

- PSA: 57.53000

- LogP: 4.17700

- じょうきあつ: 0.0±2.8 mmHg at 25°C

12-Hydroxyabietic acid セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

12-Hydroxyabietic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5570-5 mg |

12-Hydroxyabietic acid |

3484-61-5 | 5mg |

¥4315.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN5570-1 mL * 10 mM (in DMSO) |

12-Hydroxyabietic acid |

3484-61-5 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3190 | 2023-09-15 | |

| TargetMol Chemicals | TN5570-5mg |

12-Hydroxyabietic acid |

3484-61-5 | 5mg |

¥ 3090 | 2024-07-20 | ||

| TargetMol Chemicals | TN5570-1 ml * 10 mm |

12-Hydroxyabietic acid |

3484-61-5 | 1 ml * 10 mm |

¥ 3190 | 2024-07-20 | ||

| TargetMol Chemicals | TN5570-5 mg |

12-Hydroxyabietic acid |

3484-61-5 | 98% | 5mg |

¥ 3,090 | 2023-07-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H46710-5mg |

(12α)-12-Hydroxyabieta-7,13-dien-18-oic acid |

3484-61-5 | ,HPLC≥98% | 5mg |

¥4480.0 | 2023-09-07 | |

| A2B Chem LLC | AF82708-5mg |

12-Hydroxyabietic acid |

3484-61-5 | 5mg |

$552.00 | 2024-04-20 |

12-Hydroxyabietic acid 関連文献

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

3. Book reviews

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

8. Book reviews

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

10. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

12-Hydroxyabietic acidに関する追加情報

12-Hydroxyabietic Acid (CAS No. 3484-61-5): A Comprehensive Overview of Its Chemistry, Applications, and Recent Research Developments

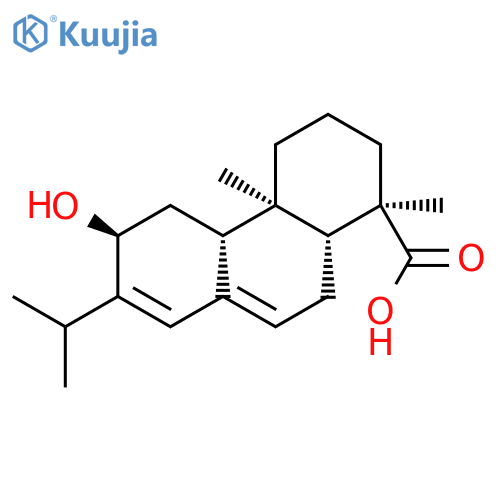

12-Hydroxyabietic acid, with the chemical formula C₁₉H₂₈O₄, is a naturally occurring diterpene acid that belongs to the abietane class. This compound is primarily derived from the resinous exudates of coniferous trees, particularly from species such as pine and fir. Its CAS number, CAS No. 3484-61-5, uniquely identifies it in the chemical and pharmaceutical industries. Over the years, 12-hydroxyabietic acid has garnered significant attention due to its diverse biological activities and potential applications in pharmaceuticals, cosmetics, and environmental science.

The structural complexity of 12-hydroxyabietic acid makes it a fascinating subject of study in organic chemistry. It features a bicyclic structure composed of two fused rings, with a hydroxyl group at the 12-position and several other functional groups that contribute to its reactivity and biological properties. This unique molecular architecture has enabled researchers to explore various synthetic pathways and derivatives, expanding its utility in different fields.

In recent years, 12-hydroxyabietic acid has been extensively studied for its potential therapeutic benefits. Preliminary research suggests that it possesses anti-inflammatory, antioxidant, and antimicrobial properties. These attributes have prompted investigations into its role in developing novel drugs and therapeutic agents. For instance, studies have shown that derivatives of 12-hydroxyabietic acid can modulate immune responses and reduce oxidative stress in cellular models.

The pharmaceutical industry has been particularly interested in exploring the pharmacological potential of 12-hydroxyabietic acid. Researchers have synthesized various analogs to enhance its bioavailability and efficacy. One notable development is the use of this compound as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The hydroxyl group in its structure allows for further functionalization, enabling the creation of molecules with improved pharmacokinetic profiles.

Beyond pharmaceutical applications, 12-hydroxyabietic acid has found utility in other sectors. In cosmetics, it is valued for its skin-soothing and anti-aging properties. Its ability to neutralize free radicals makes it an effective ingredient in anti-oxidant creams and serums. Additionally, environmental scientists have explored its role in bioremediation efforts. Studies indicate that 12-hydroxyabietic acid can help degrade certain pollutants, making it a promising candidate for cleaning up contaminated environments.

The latest research on 12-hydroxyabietic acid has also delved into its interactions with biological systems. Investigations using advanced spectroscopic techniques have revealed insights into how this compound interacts with enzymes and cell membranes. These findings are crucial for understanding its mechanism of action and for designing more effective derivatives.

In conclusion, 12-hydroxyabietic acid (CAS No. 3484-61-5) is a versatile compound with a wide range of applications across multiple industries. Its natural origin and unique chemical structure make it a valuable resource for researchers seeking innovative solutions in medicine, cosmetics, and environmental science. As scientific understanding continues to evolve, the potential uses of this remarkable diterpene acid are likely to expand even further.

3484-61-5 (12-Hydroxyabietic acid) 関連製品

- 29220-16-4(3-Dehydrotrametenolic acid)

- 6756-14-5((20b)-3b-Hydroxyurs-12,18-dien-28-oic acid)

- 6754-16-1(Dehydrotumulosic acid)

- 24513-63-1(6alpha-Hydroxy-Polyporenic acid C)

- 2319808-27-8(4-({1-(2-cyclopropyl-1,3-thiazol-4-yl)methylpiperidin-4-yl}methoxy)-6-methylpyrimidine)

- 19762-23-3(methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate)

- 269726-84-3(Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid)

- 92423-99-9(2,2'-Naphthalene-1,5-diylbis(oxy)diacetic Acid)

- 1156962-93-4(4-chloro-2-(pentylamino)benzonitrile)

- 1796991-75-7(N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide)